2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate
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Overview
Description
2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate is an organic compound characterized by the presence of a 2-oxoethyl group attached to a 2,4,5-trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, leading to anti-cancer effects . The acetate group can also undergo hydrolysis, releasing acetic acid and the active phenyl derivative .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate
- 2-Oxo-2-(2,3,4-trimethoxyphenyl)ethyl acetate
- 2-Oxo-2-(2,4-dimethoxyphenyl)ethyl acetate
Uniqueness
2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate is unique due to the specific arrangement of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
41318-09-6 |
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Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,5-trimethoxyphenyl)ethyl] acetate |
InChI |
InChI=1S/C13H16O6/c1-8(14)19-7-10(15)9-5-12(17-3)13(18-4)6-11(9)16-2/h5-6H,7H2,1-4H3 |
InChI Key |
RACQCTYKJMLLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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